molecular formula C15H12N2O3 B1528055 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione CAS No. 1373029-12-9

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione

Cat. No.: B1528055
CAS No.: 1373029-12-9
M. Wt: 268.27 g/mol
InChI Key: WKVSKFCTAXBLDO-UHFFFAOYSA-N
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Description

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione (CAS 1373029-12-9) is a high-purity (95%) chemical building block of significant interest in medicinal chemistry and pharmaceutical research . With a molecular formula of C₁₅H₁₂N₂O₃ and a molecular weight of 268.27 g/mol , this pyrrolopyridine-dione scaffold serves as a versatile precursor for the synthesis of novel biologically active compounds . Researchers primarily utilize it in the design and development of small molecule inhibitors and allosteric modulators targeting complex diseases . Its specific structure is particularly valuable in central nervous system (CNS) drug discovery, exemplified by its application in developing allosteric modulators for the M4 muscarinic acetylcholine receptor (mAChR), a promising target for neurological and psychiatric disorders . Beyond neuroscience, the core pyrrolo[3,4-b]pyridine-5,7-dione structure is a privileged scaffold in drug discovery, with documented research potential in antidiabetic and anti-inflammatory applications . This compound is supplied for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Certificate of Analysis for specific lot information regarding purity and characterization.

Properties

IUPAC Name

6-methyl-3-phenylmethoxypyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-17-14(18)12-7-11(8-16-13(12)15(17)19)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVSKFCTAXBLDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)N=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160500
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373029-12-9
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373029-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-methyl-3-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reaction via Ugi–Zhu Reaction

A privileged synthetic route to pyrrolo[3,4-b]pyridin-5-ones, closely related to the target compound, employs the Ugi–Zhu three-component reaction (UZ-3CR). This method assembles polyheterocyclic cores efficiently in a one-pot manner with high atom economy. The reaction typically uses:

  • Ytterbium triflate as a catalyst.
  • Toluene as a solvent.
  • Microwave irradiation as a heat source.

This approach yields a series of pyrrolo[3,4-b]pyridin-5-ones with overall yields ranging from 20% to 92%, depending on substituents and reaction conditions.

Pd-Catalyzed Addition/C–H Activation/Cyclization

A highly effective palladium-catalyzed method involves:

  • Reaction of 3-chloro-4-indolylmaleimides with alkynes.
  • Use of Pd(OAc)2 as the catalyst and phosphine ligands such as PCy3·HBF4.
  • Diisopropylamine as the base.
  • Dimethyl sulfoxide (DMSO) as the solvent.
  • Reaction temperature around 135°C under nitrogen atmosphere.

This method achieves high yields (up to 94%) after extended reaction times (52 hours). The reaction mechanism involves oxidative addition of Pd(0) to the C–Cl bond, coordination with the alkyne, and subsequent cyclization to form the pyrrolo ring system.

Optimization Data Table:

Entry Base Solvent Pd Catalyst Ligand Time (h) Yield (%)
1 DIPEA DMF Pd(OAc)2 PCy3·HBF4 20 50
10 DIPA DMF Pd(OAc)2 PCy3·HBF4 40 59
15 DIPA DMSO Pd(OAc)2 PCy3·HBF4 40 63
18 DIPA DMSO Pd(OAc)2 PCy3·HBF4 52 94
19 DIPA DMSO Pd(OAc)2 PCy3·HBF4 72 87

Notes: DIPEA = diisopropylethylamine, DIPA = diisopropylamine.

Summary and Recommendations

  • The Ugi–Zhu multicomponent reaction offers a versatile route to pyrrolo[3,4-b]pyridin-5-ones but may require optimization for the benzyloxy and methyl substitutions.
  • Pd-catalyzed cyclization with alkynes in DMSO under nitrogen atmosphere is a highly effective and well-studied method, yielding up to 94% of the desired compound.
  • Electron-donating substituents on the aromatic ring enhance yields, while electron-withdrawing groups reduce them.
  • The nitrogen benzyl substitution is well tolerated, allowing for structural modifications.
  • For biological studies, preparation of clear stock solutions in DMSO and subsequent dilution with biocompatible solvents is standard.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Features
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione 1373029-12-9 C₁₅H₁₂N₂O₃ 3-benzyloxy, 6-methyl 268.27 Oxygenated benzyl group; methyl substitution enhances steric bulk .
6-Benzyl-pyrrolo[3,4-b]pyridine-5,7-dione 18184-75-3 C₁₄H₁₀N₂O₂ 6-benzyl 244.24 Lacks methyl and benzyloxy groups; simpler structure .
Moxifloxacin Impurity 127 (Tetrahydro-6-(phenylmethyl)-pyrrolo[3,4-b]pyridine-5,7-dione) 151213-41-1 C₁₄H₁₆N₂O₂ 6-phenylmethyl, tetrahydro core 244.29 Saturated pyrrolidine ring; reduced aromaticity .
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione Not reported C₁₄H₁₂N₂O₂ 6-benzyl, dihydro core 240.26 Partially saturated core; dihydro structure alters electronic properties .

Physicochemical Properties

  • In contrast, Moxifloxacin Impurity 127 has a predicted density of 1.227 g/cm³ and boiling point of 468.5°C, indicating higher thermal stability due to its saturated core .
  • Acidity: The benzyloxy substituent in the target compound may enhance solubility in polar solvents compared to the non-polar benzyl group in 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione .

Crystallographic Data

Crystal structures of related compounds, such as 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione, have been resolved using SHELX and WinGX software, revealing planar pyrrolopyridine cores with substituents influencing packing motifs .

Biological Activity

3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione (CAS No. 1373029-12-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 268.2679 g/mol

Antibacterial Properties

Recent studies indicate that pyrrole derivatives, including this compound, exhibit significant antibacterial activity. For instance, compounds with similar structures have shown potent effects against both Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Target Bacteria
This compoundTBDTBD
Standard Vancomycin0.5–1Methicillin-resistant Staphylococcus aureus (MRSA)
Cezomycin8Methicillin-resistant Staphylococcus epidermidis (MRSE)

The compound's structure suggests potential interactions with bacterial cell membranes and essential metabolic pathways, which can lead to its antibacterial effects.

The proposed mechanisms of action for compounds in this class include:

  • Disruption of Cell Membrane Integrity : Similar pyrrole derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Key Enzymatic Pathways : The inhibition of enzymes involved in bacterial metabolism may also contribute to the observed antibacterial activity.

Study on Antibacterial Efficacy

A study investigated the efficacy of various pyrrole derivatives against MRSA and other pathogens. The findings demonstrated that certain structural modifications significantly enhanced antibacterial potency. For example, derivatives with electron-withdrawing groups exhibited improved activity compared to their parent compounds.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that substituents on the pyrrole ring can dramatically influence biological activity. A systematic analysis showed that:

  • Alkyl and Aryl Substituents : Modifications at the 2 and 5 positions of the pyrrole ring were critical for enhancing antibacterial activity.
  • Electron Density Modulation : Adjustments that increase electron density at specific sites improved binding affinity to bacterial targets.

Q & A

Q. What are the key considerations for synthesizing 3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione from quinolinic acid derivatives?

The synthesis begins with cyclization of quinolinic acid using acetic anhydride and acetic acid to form the pyrrolo[3,4-b]pyridine-5,7-dione core . Subsequent benzyloxy and methyl substitutions require controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to avoid side products like over-oxidized intermediates. Monitoring via TLC or HPLC is critical to confirm intermediate purity before proceeding to final functionalization steps .

Q. How can researchers characterize the crystallographic structure of this compound to confirm regiochemistry?

Single-crystal X-ray diffraction is the gold standard for resolving regiochemistry. For example, studies on analogous compounds (e.g., 6-benzyl derivatives) revealed planar fused-ring systems with benzyl groups occupying axial positions, stabilized by intramolecular hydrogen bonds between the dione oxygen and adjacent NH groups . Pairing crystallography with NMR (e.g., NOESY for spatial proximity analysis) ensures structural validation .

Q. What reactivity patterns are observed in the pyrrolo[3,4-b]pyridine-5,7-dione core during derivatization?

The 5,7-dione moiety exhibits electrophilic reactivity, enabling nucleophilic additions (e.g., hydrazones, imines) at the carbonyl positions . The benzyloxy group can undergo hydrogenolysis under catalytic hydrogenation, while the methyl substituent stabilizes the ring against ring-opening reactions. Computational studies (DFT) are recommended to predict site-specific reactivity before experimental trials .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during stereoselective synthesis of chiral derivatives?

Racemization often occurs at the pyrrolidine nitrogen during benzylation. Using chiral auxiliaries (e.g., tartaric acid salts) and low-temperature conditions (<0°C) in polar aprotic solvents (e.g., DMF) suppresses epimerization . Monitoring enantiomeric excess via chiral HPLC or circular dichroism is essential. Recent protocols also employ flow chemistry to enhance stereocontrol .

Q. What computational strategies are effective in designing novel derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., molecular docking, MD simulations) can model interactions between the dione core and biological targets (e.g., kinases, proteases). For instance, substituent effects on binding affinity to ATP-binding pockets were predicted using AutoDock Vina, guiding the synthesis of sulfonohydrazone derivatives with improved IC50 values .

Q. How do contradictory bioactivity results in cell-based assays arise, and how can they be resolved?

Discrepancies may stem from solvent-dependent aggregation (e.g., DMSO-induced precipitation) or off-target effects. Dose-response curves with multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., SPR for binding kinetics) are recommended. For example, methyl-substituted analogs showed cytotoxicity in HeLa but not in HEK293, linked to differential expression of efflux transporters .

Q. What methodologies enable efficient scale-up of the synthesis without compromising yield?

Transitioning from batch to continuous-flow reactors improves heat and mass transfer, critical for exothermic steps like benzyloxy introduction. Statistical Design of Experiments (DoE) identifies critical parameters (e.g., residence time, catalyst loading), reducing optimization cycles. Pilot studies achieved 85% yield at 100-g scale using microreactors .

Methodological Notes

  • Spectral Data Interpretation : IR stretches at ~1700 cm<sup>-1</sup> (C=O) and <sup>13</sup>C NMR signals at δ 165–175 ppm confirm dione formation .
  • Contradiction Management : Conflicting solubility data (e.g., aqueous vs. organic) may arise from polymorphic variations. Use DSC/TGA to identify stable crystalline forms .
  • Safety Protocols : Handle intermediates under strict inert conditions (N2/Ar) due to peroxide-forming risks in ethers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione
Reactant of Route 2
3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione

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